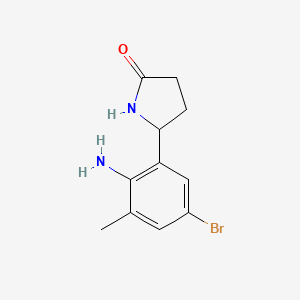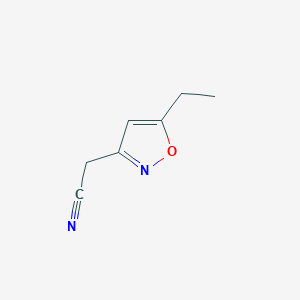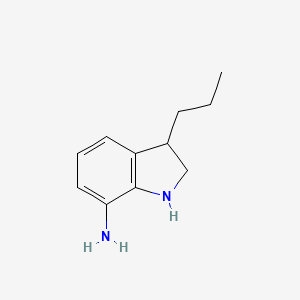
2-Amino-1-(pyridin-2-yl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is an organic compound with a molecular formula of C8H12N2O2 It is a derivative of propane-1,3-diol with an amino group and a pyridinyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-(pyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of products.
科学的研究の応用
2-Amino-1-(pyridin-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Amino-1,3-propanediol: This compound lacks the pyridinyl group and has different chemical and biological properties.
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar in structure but with an additional hydroxymethyl group, leading to different reactivity and applications.
Pyridine derivatives: Compounds with similar pyridinyl groups but different substituents on the carbon chain.
Uniqueness
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-amino-1-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
InChIキー |
XAHKBXXOJJUZQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


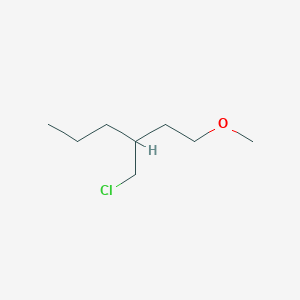

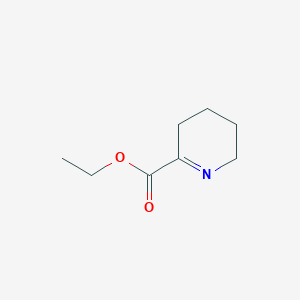
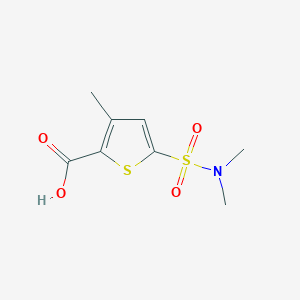

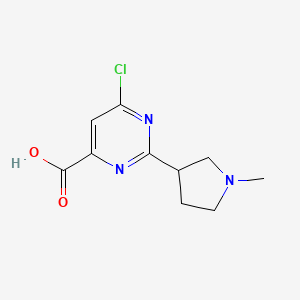
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
